molecular formula C12H19N3O4 B1492142 Ethyl 6-((2,2-dimethoxyethyl)(methyl)amino)pyridazine-3-carboxylate CAS No. 2098142-11-9

Ethyl 6-((2,2-dimethoxyethyl)(methyl)amino)pyridazine-3-carboxylate

Cat. No. B1492142
CAS RN: 2098142-11-9
M. Wt: 269.3 g/mol
InChI Key: NFZZAFATCYEUGY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridazine derivatives, which Ethyl 6-((2,2-dimethoxyethyl)(methyl)amino)pyridazine-3-carboxylate is a part of, has been a subject of interest in medicinal chemistry . A versatile method has been used to design and synthesize novel derivatives of pyrimidothienopyridazine . The structures of the newly synthesized compounds were elucidated on the basis of elemental analysis and various spectroscopic methods .


Chemical Reactions Analysis

The chemical reactions involving pyridazine derivatives have been studied extensively. For instance, a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers provides functionalized pyridazines . An unexpected C-C bond cleavage in the absence of metal enables an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 6-((2,2-dimethoxyethyl)(methyl)amino)pyridazine-3-carboxylate can be inferred from its molecular structure. It has a molecular weight of 269.3 g/mol. Detailed properties such as melting point, boiling point, solubility, and stability might require further experimental determination.

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Ethyl 6-amino-4-aryl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates have been synthesized through a four-component reaction involving the sodium salt of diethyloxaloacetate, an aromatic aldehyde, hydrazine hydrate, and malononitrile, demonstrating moderate to high yields and showcasing the compound's utility in heterocyclic synthesis (Gein, Zamaraeva, & Slepukhin, 2014).
  • A novel phosphine-catalyzed [4 + 2] annulation process has been developed, where ethyl 2-methyl-2,3-butadienoate acts as a 1,4-dipole synthon, demonstrating complete regioselectivity and providing insights into the mechanism and scope of reaction for the synthesis of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates (Zhu, Lan, & Kwon, 2003).

Biological Activities

  • Heterocyclic compounds containing a sulfonamido moiety, including those synthesized from ethyl derivatives similar to the compound of interest, have been evaluated for antibacterial activity. Several synthesized compounds showed significant activities, underscoring the potential for such molecules in developing new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).
  • Novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives, synthesized starting from ethyl 2-(3-trifluoromethylphenyl)acetate, exhibited promising herbicidal activities in Spirodela polyrrhiza tests and greenhouse tests, suggesting the agricultural applications of such compounds (Xu et al., 2008).

Future Directions

The future directions for the study of Ethyl 6-((2,2-dimethoxyethyl)(methyl)amino)pyridazine-3-carboxylate and related compounds could involve further exploration of their biological activities and pharmacological properties . Additionally, more research could be conducted to elucidate their mechanisms of action . The development of new synthetic methods and the design of new derivatives with suitable substituents of biological and pharmacological interest could also be areas of future research .

properties

IUPAC Name

ethyl 6-[2,2-dimethoxyethyl(methyl)amino]pyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O4/c1-5-19-12(16)9-6-7-10(14-13-9)15(2)8-11(17-3)18-4/h6-7,11H,5,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFZZAFATCYEUGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(C=C1)N(C)CC(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-((2,2-dimethoxyethyl)(methyl)amino)pyridazine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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